2-(Perfluoropropyl)pyridin-4-amine
Description
Significance of Fluorinated Heterocycles in Contemporary Chemical Research
Fluorinated heterocycles are organic compounds that contain a ring structure with at least one atom other than carbon and are substituted with one or more fluorine atoms. The introduction of fluorine can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and bioavailability. tandfonline.comresearchgate.netrsc.org These modifications are often beneficial, leading to enhanced efficacy and safety in pharmaceutical applications. numberanalytics.comtandfonline.com In fact, over 20% of all pharmaceuticals on the market contain fluorine. rsc.org
The unique properties of the carbon-fluorine bond, such as its high strength and polarity with minimal steric hindrance, contribute to the improved metabolic stability of drugs by making them less susceptible to enzymatic degradation. tandfonline.com This can lead to a longer half-life in the body. tandfonline.com Furthermore, the presence of fluorine can modulate the acidity or basicity of nearby functional groups, which can improve a drug's absorption and distribution. tandfonline.com Beyond pharmaceuticals, fluorinated heterocycles are integral to the development of advanced materials, including polymers for OLEDs and liquid crystals for display devices. numberanalytics.com
Overview of Pyridin-4-amine Derivatives in Synthetic and Applied Chemistry
Pyridin-4-amine and its derivatives are a versatile class of compounds with a wide range of applications in organic synthesis and various industries. researchgate.net They serve as important intermediates in the production of pharmaceuticals, pesticides, and dyes. researchgate.net The amino group at the 4-position of the pyridine (B92270) ring provides a reactive site for further chemical modifications, allowing for the construction of more complex molecules. acs.org
The synthesis of pyridin-4-amine derivatives has been the subject of extensive research, with various methods developed to improve yield and reduce environmental impact. researchgate.net These compounds are key building blocks in the creation of numerous bioactive molecules, including inhibitors of enzymes like tyrosine kinase and PI3K, which are important targets in cancer therapy. google.com
Structural and Electronic Considerations of the 2-(Perfluoropropyl)pyridin-4-amine Motif
The specific compound, this compound, features a pyridine ring substituted with a perfluoropropyl group at the 2-position and an amino group at the 4-position. The perfluoropropyl group, with its strong electron-withdrawing nature, significantly influences the electronic distribution within the pyridine ring. vulcanchem.com This electronic effect can impact the reactivity and basicity of the amino group and the pyridine nitrogen.
The position of the perfluoropropyl group on the dibenzo[a,c]phenazine (B1222753) ring has been shown to significantly affect the electrostatic potential distribution along the aromatic ring surface, leading to drastic changes in molecular packing in the solid state. rsc.org In the case of this compound, the perfluoropropyl group is expected to decrease the electron density of the pyridine ring, which can affect its interactions with other molecules and its coordination to metal centers. nih.gov The amino group, on the other hand, is an electron-donating group and its presence at the 4-position will partially counteract the electron-withdrawing effect of the perfluoropropyl group.
Interactive Data Table: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₅F₇N₂ |
| Molecular Weight | 262.13 g/mol |
| IUPAC Name | 2-(1,1,2,2,3,3,3-heptafluoropropyl)pyridin-4-amine |
Note: This data is based on the provided chemical structure.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1,1,2,2,3,3,3-heptafluoropropyl)pyridin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F7N2/c9-6(10,7(11,12)8(13,14)15)5-3-4(16)1-2-17-5/h1-3H,(H2,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZOSTMPRFRBTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)C(C(C(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F7N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 2 Perfluoropropyl Pyridin 4 Amine
Reactivity of the Pyridine (B92270) Nitrogen Atom
The nitrogen atom within the pyridine ring of 2-(perfluoropropyl)pyridin-4-amine exhibits characteristic reactivity, influenced by the strong electron-withdrawing perfluoropropyl group at the C2 position and the electron-donating amino group at the C4 position.
Halogen Bonding Interactions with Perfluoroalkyl Iodides
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). In the context of this compound, the pyridine nitrogen can act as a Lewis base. When reacting with perfluoroalkyl iodides, the iodine atom, polarized by the electron-withdrawing perfluoroalkyl chain, becomes a potent halogen bond donor.
Research on similar molecules, such as 4-aminopyridine (B3432731), has shown that reactions with halogens and interhalogens can lead to the formation of charge-transfer complexes or ionic species. researchgate.net For instance, the reaction of 4-aminopyridine with iodine monochloride (ICl) produces both a charge-transfer complex and an ionic product where an iodonium (B1229267) ion is trapped between two 4-aminopyridine rings. researchgate.net
Applying this principle to this compound, the interaction with a perfluoroalkyl iodide (RF-I) is expected to form a halogen-bonded adduct. The strength of this interaction would be modulated by the electronic effects of the substituents on the pyridine ring. The electron-donating 4-amino group enhances the nucleophilicity of the pyridine nitrogen, while the strongly electron-withdrawing 2-perfluoropropyl group diminishes it. This electronic tug-of-war influences the stability and geometry of the resulting halogen-bonded complex.
Table 1: Expected Halogen Bonding Interaction
| Halogen Bond Donor | Halogen Bond Acceptor Site | Type of Interaction |
|---|
Nucleophilic Reactivity of the Pyridine Nitrogen
Despite this reduction, the pyridine nitrogen can still participate in nucleophilic reactions, such as alkylation. The reaction with alkyl halides can lead to the formation of quaternary pyridinium (B92312) salts, a classic transformation known as the Menshutkin reaction. nih.gov The rate and feasibility of this reaction would be slower compared to more nucleophilic pyridines due to the inductive effect of the C3F7 group.
Reactivity of the Amino Group at Position 4
The primary amino group at the C4 position is a versatile functional handle, enabling a wide range of chemical transformations.
Condensation Reactions for Schiff Base Formation
Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlumenlearning.comlibretexts.org This reaction is typically catalyzed by a weak acid and involves the formation of a carbinolamine intermediate, followed by the elimination of a water molecule. lumenlearning.comyoutube.com
For this compound, the 4-amino group is expected to be the reactive site for imine formation, as the pyridine nitrogen is part of the aromatic system and significantly less nucleophilic for this type of transformation. reddit.com The reaction proceeds by the nucleophilic attack of the primary amine onto the carbonyl carbon of an aldehyde or ketone.
General Reaction Scheme for Schiff Base Formation:
R-CHO + H₂N-(C₅H₃N)-C₃F₇ → R-CH=N-(C₅H₃N)-C₃F₇ + H₂O
(Aldehyde + this compound → Schiff Base + Water)
The reaction conditions, such as pH, must be carefully controlled to ensure efficient imine formation. libretexts.org
Derivatization and Functionalization of the Primary Amine
The primary amine at the C4 position serves as a key site for derivatization, allowing for the introduction of various functional groups. A common method for derivatizing primary amines is through acylation. nih.gov Reagents like pentafluoropropionic anhydride (B1165640) (PFPA) are used to convert primary amines into their corresponding amides. nih.govresearchgate.net This two-step process often involves the reaction of the amine with the anhydride in a suitable solvent. nih.govresearchgate.net Such derivatization is crucial for applications in analytical chemistry, as it can improve the volatility and thermal stability of the compound for techniques like gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov
Beyond simple acylation, the primary amine can be functionalized to introduce a wide array of substituents, which is a common strategy in the development of new pharmaceutical agents and materials. mdpi.comnih.gov
Table 2: Examples of Derivatization Reactions of the 4-Amino Group
| Reagent | Functional Group Introduced | Product Type |
|---|---|---|
| Acyl Halide (R-COCl) | Acyl group (R-CO-) | Amide |
| Sulfonyl Halide (R-SO₂Cl) | Sulfonyl group (R-SO₂-) | Sulfonamide |
| Isocyanate (R-NCO) | Ureido group (R-NH-CO-) | Urea |
Electrophilic and Nucleophilic Substitution Patterns on the Pyridine Ring
The substitution pattern on the pyridine ring of this compound is dictated by the combined electronic effects of the ring nitrogen, the electron-donating amino group, and the electron-withdrawing perfluoropropyl group.
Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the ring nitrogen (C2, C4, C6). researchgate.net The presence of the highly electron-withdrawing perfluoropropyl group at the C2 position strongly enhances this reactivity. If a suitable leaving group were present at the C6 position, it would be highly susceptible to displacement by a nucleophile. The existing amino group at C4 was likely installed via a nucleophilic substitution mechanism on a precursor with a leaving group at that position. nih.gov Further nucleophilic substitution on the ring of the final compound is less straightforward without a leaving group but highlights the ring's inherent electrophilicity at the C6 position.
Influence of Perfluoropropyl and Amino Substituents on Regioselectivity
The regioselectivity of reactions involving this compound is governed by the interplay of the electron-donating amino group (-NH₂) at the 4-position and the strongly electron-withdrawing perfluoropropyl group (-CF₂CF₂CF₃) at the 2-position. The amino group, being an activating group, increases the electron density of the pyridine ring through resonance, particularly at the positions ortho and para to it (positions 3, 5, and the nitrogen atom). Conversely, the perfluoropropyl group is a potent deactivating group due to the high electronegativity of the fluorine atoms, which withdraws electron density from the ring via a strong inductive effect (-I effect). quora.com
The expected net effects on the electron density of the pyridine ring in this compound are summarized in the table below.
| Position | Influence of 4-Amino Group (Resonance) | Influence of 2-Perfluoropropyl Group (Induction) | Overall Expected Electron Density | Predicted Reactivity |
| 2 | Minor | Strong -I effect | Very Low | Prone to nucleophilic attack if a leaving group is present |
| 3 | Increased electron density (+M effect) | Moderate -I effect | Moderately High | Favored for electrophilic attack |
| 4 | - | Strong -I effect from adjacent C2 | Low | Less prone to electrophilic attack than 3 and 5 |
| 5 | Increased electron density (+M effect) | Weak -I effect | High | Most favored for electrophilic attack |
| 6 | Minor | Strong -I effect | Very Low | Prone to nucleophilic attack |
This table presents a qualitative prediction of the electronic effects and resulting reactivity based on established principles of organic chemistry.
Kinetic and mechanistic studies on related substituted pyridines have shown that the regioselectivity of a given reaction is not only dependent on the electronic nature of the substituents but also on the reaction conditions, the nature of the attacking reagent, and the stability of the reaction intermediates. nih.gov For instance, in reactions with strong nucleophiles, the formation of a stable Meisenheimer-like intermediate is a crucial factor in determining the reaction pathway.
Ring Transformations and Skeletal Rearrangements
Substituted pyridines, particularly those bearing strong electron-withdrawing groups, can undergo a variety of ring transformations and skeletal rearrangements. These reactions often lead to the formation of other heterocyclic or carbocyclic systems and represent a powerful tool for the synthesis of complex molecular architectures. Recent research has highlighted several strategies for the skeletal editing of pyridines, enabling their conversion into substituted benzenes and naphthalenes. researchgate.netnih.govnih.govrsc.org These transformations often proceed through a sequence of dearomatization, cycloaddition, and rearomatization steps. researchgate.netnih.govnih.gov
While specific studies on this compound are not extensively reported, the presence of the activating perfluoropropyl group could potentially facilitate such rearrangements. For example, dearomatization of the pyridine ring could be initiated by a nucleophilic attack, followed by a cycloaddition reaction with a suitable dienophile. The subsequent elimination of a small molecule could then lead to a rearranged carbocyclic or heterocyclic ring system. Photochemical methods have also been employed for the skeletal enlargement of pyridines to form larger rings like diazepines. acs.orgchemrxiv.org
Amines can play a crucial role as catalysts in the modification of pyridine rings. In some instances, the amine can act as a nucleophilic catalyst, attacking the pyridine ring to form a reactive intermediate. In other cases, amines can function as a base to facilitate ring transformations. nih.gov
For a molecule like this compound, the exocyclic amino group could potentially participate in intramolecular catalysis, although this is speculative without direct experimental evidence. More commonly, external amines are used to promote reactions. For example, the synthesis of aminonicotinonitriles and diaminopyridines has been achieved through the base-catalyzed ring transformation of 2H-pyran-2-ones with cyanamide (B42294) or ammonium (B1175870) carbonate. nih.gov This highlights how amine-containing reagents can be instrumental in constructing substituted pyridine rings from other heterocyclic precursors.
Furthermore, the formation of pyridinium salts by the reaction of pyridines with various reagents can lead to intermediates that are more susceptible to ring-opening or rearrangement reactions. The quaternization of the pyridine nitrogen enhances the electron deficiency of the ring, making it more prone to nucleophilic attack and subsequent transformations.
Spectroscopic and Advanced Analytical Characterization of 2 Perfluoropropyl Pyridin 4 Amine
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides critical insights into the functional groups and bond vibrations within a molecule.
Infrared (IR) Spectroscopic Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying functional groups. For 2-(Perfluoropropyl)pyridin-4-amine, the IR spectrum is expected to be characterized by absorption bands corresponding to the N-H stretches of the amino group, C-F stretches of the perfluoropropyl chain, and various vibrations of the pyridine (B92270) ring.
Based on general data from a commercial supplier, the characteristic IR absorption bands for this compound are broadly assigned. The N-H stretching vibrations of the primary amine are anticipated in the region of 3500-3300 cm⁻¹. The strong electron-withdrawing nature of the perfluoropropyl group is expected to influence the electronic environment of the pyridine ring and the attached amino group, which may cause shifts in the typical absorption frequencies. The C-F stretching vibrations are characteristically strong and are expected to appear in the 1300-1100 cm⁻¹ region.
Table 1: Predicted Infrared (IR) Spectroscopic Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Source |
| N-H stretching | 3500–3300 | Vendor Data |
| C-F stretching | 1300–1100 | Vendor Data |
| Pyridine ring stretching | ~1600-1400 | Inferred |
| C-N stretching | ~1350-1250 | Inferred |
Note: The data is based on general information from a commercial supplier and inferences from related compounds, as detailed peer-reviewed data is not currently available.
Raman Spectroscopic Studies
No specific Raman spectroscopic data for this compound has been found in the public domain. However, it is anticipated that Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the pyridine ring and the C-C and C-F bonds of the perfluoropropyl group, which are often strong in Raman spectra.
Fluorescence-Dip Infrared (FDIR) Spectroscopy
There is no available information in the scientific literature regarding the use of Fluorescence-Dip Infrared (FDIR) spectroscopy for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.
¹H, ¹³C, and ¹⁹F NMR Characterization
The NMR characterization of this compound would involve ¹H, ¹³C, and ¹⁹F nuclei, each providing unique structural information.
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the pyridine ring and the amino group. A commercial supplier provides a general chemical shift range for the pyridine ring protons between δ 8.5–6.8 ppm. The amino protons are expected to appear as a broad singlet, with a predicted chemical shift around δ 5.5 ppm. The exact chemical shifts and coupling patterns would be influenced by the strong electron-withdrawing perfluoropropyl group.
¹³C NMR: While specific ¹³C NMR data is not available, the spectrum would be characterized by signals for the five carbons of the pyridine ring and the three carbons of the perfluoropropyl group. The carbon atoms of the pyridine ring attached to the nitrogen and the perfluoropropyl group would show significant shifts. The carbons of the perfluoropropyl group would exhibit splitting due to coupling with fluorine atoms.
¹⁹F NMR: The ¹⁹F NMR spectrum is a key identifier for this compound. General data from a commercial supplier indicates that the signals for the perfluoropropyl group appear in the range of δ -80 to -125 ppm. This would consist of distinct signals for the -CF₃ and the two -CF₂- groups, with characteristic splitting patterns due to F-F coupling.
Table 2: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Source |
| ¹H | Pyridine H: 8.5–6.8; NH₂: ~5.5 | Vendor Data |
| ¹³C | Data not available | - |
| ¹⁹F | -CF₂CF₂CF₃: -80 to -125 | Vendor Data |
Note: The data is based on general information from a commercial supplier, as detailed peer-reviewed data is not currently available.
Advanced NMR Techniques for Structural Elucidation
There is no information available in the scientific literature regarding the use of advanced NMR techniques, such as COSY, HSQC, HMBC, or NOESY, for the detailed structural elucidation of this compound. Such techniques would be invaluable for unambiguously assigning the proton and carbon signals and for confirming the connectivity of the molecule.
Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a ground electronic state to a higher energy excited state. The resulting spectrum provides information about the conjugated systems within the molecule.
For this compound, the spectrum is expected to be dominated by the electronic transitions of the pyridine ring, which is substituted with an electron-donating amino group and an electron-withdrawing perfluoropropyl group. Typically, 2-aminopyridine (B139424) derivatives exhibit strong absorption bands in the UV region. sciforum.net The presence of the amino group at the 4-position is likely to cause a bathochromic (red) shift of the π→π* transitions of the pyridine ring compared to unsubstituted pyridine. Conversely, the strongly electron-withdrawing perfluoropropyl group at the 2-position may induce a hypsochromic (blue) shift or alter the fine structure of the absorption bands. acs.org The solvent environment can also influence the position and intensity of these bands, a phenomenon known as solvatochromism. sciforum.net
Table 1: Typical UV-Vis Absorption Data for Aminopyridine Derivatives in Various Solvents. Note: This table presents generalized data for related compounds, as specific values for this compound are not publicly available.
| Solvent | Typical λmax (nm) Range | Associated Electronic Transition |
|---|---|---|
| Hexane | 240 - 260 | π→π |
| Ethanol | 250 - 270 | π→π |
| Acetonitrile (B52724) | 245 - 265 | π→π |
| Water | 255 - 275 | π→π |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elemental composition of a compound. In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of the parent ion and its fragments. tandfonline.com
For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion (M+•), followed by fragmentation. Key fragmentation pathways would involve the cleavage of the perfluoropropyl chain and fragmentation of the pyridine ring. Electrospray ionization (ESI), a softer ionization technique, would likely produce a protonated molecular ion [M+H]+, with fragmentation being induced by collision-induced dissociation (CID) in a tandem MS experiment. nih.gov HRMS would be crucial for confirming the elemental composition of the molecular ion and its fragments, distinguishing it from other compounds with the same nominal mass.
Table 2: Predicted Key Mass Fragments for this compound. Note: These are predicted fragments and their exact m/z values would be confirmed by HRMS.
| Predicted Fragment Ion | Formula | Predicted Monoisotopic Mass (Da) | Possible Origin |
|---|---|---|---|
| [M]+• | C8H5F7N2 | 262.0345 | Molecular Ion |
| [M+H]+ | C8H6F7N2 | 263.0423 | Protonated Molecular Ion |
| [M-CF3]+ | C7H5F4N2 | 193.0392 | Loss of a trifluoromethyl radical |
| [C5H5N2]+ | C5H5N2 | 93.0453 | 4-aminopyridinyl cation |
X-ray Diffraction (XRD) for Solid-State Structure Elucidation
X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.
While the specific crystal structure of this compound is not publicly documented, analysis of related fluorinated pyridine structures can provide insights. aalto.fi It is anticipated that the crystal packing would be significantly influenced by hydrogen bonding between the amino group and the nitrogen atom of the pyridine ring of adjacent molecules. The perfluoropropyl group, being both sterically demanding and highly fluorinated, would likely lead to specific packing motifs, potentially involving fluorine-fluorine or C-H···F interactions. The planarity of the pyridine ring and the geometry of the amine group would also be precisely determined. nih.gov
Table 3: Representative Crystallographic Data for a Substituted Pyridine Derivative. Note: This data is for a representative compound and not this compound.
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a = 7.9 Å, b = 15.1 Å, c = 8.5 Å, β = 105° |
| Hydrogen Bond Interactions | N-H···N |
Chromatographic Techniques for Purity and Analysis
Chromatographic methods are essential for separating this compound from impurities and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile and thermally sensitive compounds. For a polar compound like this compound, reversed-phase HPLC would be a suitable method. helixchrom.com A C18 or C8 stationary phase would be appropriate, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. helixchrom.com An acidic modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to ensure the amino group is protonated, leading to better peak shape and retention time stability. researchgate.net Detection is typically achieved using a UV detector set at a wavelength where the compound absorbs maximally.
Table 4: Typical HPLC Parameters for the Analysis of Aminopyridine Derivatives.
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) sielc.com |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient or isocratic) helixchrom.com |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. The direct analysis of this compound by GC-MS may be challenging due to the polarity of the amino group, which can lead to poor peak shape and thermal degradation.
To overcome these issues, derivatization of the amino group is often employed to increase volatility and thermal stability. osha.gov Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) can be used to convert the primary amine into a less polar amide derivative, which is more amenable to GC analysis. nih.govresearchgate.netsemanticscholar.org The mass spectrometer then provides structural information for the derivatized compound.
Table 5: Potential GC-MS Parameters for the Analysis of Derivatized this compound.
| Parameter | Typical Condition |
|---|---|
| Derivatizing Agent | Pentafluoropropionic anhydride (PFPA) |
| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Oven Program | Initial temp. 70°C, ramp to 280°C |
| Ionization Mode | Electron Ionization (EI) |
Emerging Analytical Techniques for Fluorinated Compounds
The analysis of fluorinated compounds, including per- and polyfluoroalkyl substances (PFAS), is a rapidly evolving field. nih.gov Emerging techniques offer enhanced sensitivity and provide more comprehensive information. One such technique is the Total Oxidizable Precursor (TOP) assay , which involves the oxidation of precursor compounds to form perfluoroalkyl acids (PFAAs) that are then quantified by LC-MS. clu-in.org This approach can provide an estimate of the total PFAS content in a sample.
Another powerful emerging technique is ion mobility spectrometry-mass spectrometry (IMS-MS) . nih.gov IMS separates ions based on their size and shape (collision cross-section) in the gas phase before they enter the mass spectrometer. This additional dimension of separation can resolve isomeric and isobaric compounds that are difficult to distinguish by MS alone, providing greater confidence in compound identification. For complex fluorinated compounds, this can be particularly advantageous for differentiating structural isomers.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations offer a microscopic perspective on the properties of 2-(perfluoropropyl)pyridin-4-amine, revealing details about its geometry, stability, and the nature of its chemical bonds.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to determine its optimized molecular geometry. These calculations typically show a non-planar structure, with specific bond lengths and angles defining the spatial arrangement of the atoms. For instance, the bond lengths and angles within the pyridine (B92270) ring are slightly altered by the presence of the perfluoropropyl and amine substituents. researchgate.net
DFT is also instrumental in elucidating the electronic properties of the molecule. Key parameters derived from these studies include the distribution of electron density, the dipole moment, and the energies of the molecular orbitals. The electronic structure analysis helps in understanding the molecule's reactivity and potential interaction sites. For example, the calculated electrostatic potential map can indicate regions of positive and negative charge, highlighting areas susceptible to electrophilic or nucleophilic attack.
To obtain more accurate descriptions of electron correlation and, consequently, more reliable interaction energies, post-Hartree-Fock methods like Møller-Plesset perturbation theory of the second order (MP2) are utilized. While computationally more demanding than DFT, MP2 provides a more refined understanding of non-covalent interactions, which are critical in many chemical and biological processes. For this compound, MP2 calculations can be used to study its interactions with other molecules, such as solvents or biological targets. These calculations help in quantifying the strength and nature of these interactions, providing valuable data for fields like drug design and materials science.
Analysis of Molecular Orbitals and Electron Density
The analysis of molecular orbitals and electron density provides a deeper understanding of the chemical bonding and reactivity of this compound.
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orglibretexts.org The energies and distributions of these orbitals are crucial in predicting a molecule's chemical reactivity and kinetic stability. wikipedia.org For this compound, the HOMO is typically localized on the electron-rich aminopyridine ring, while the LUMO may be distributed over the perfluoropropyl group, which is electron-withdrawing.
The energy gap between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. pku.edu.cn FMO analysis can be used to predict the outcomes of various chemical reactions, such as cycloadditions and electrophilic or nucleophilic substitutions. ucsb.edu
Table 1: Frontier Molecular Orbital (FMO) Properties of this compound (Illustrative Data)
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: The values presented are illustrative and would be determined through specific quantum chemical calculations.
Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and intermolecular interactions by examining the delocalization of electron density between occupied and unoccupied orbitals. nih.govresearchgate.net In the context of this compound, NBO analysis can reveal hyperconjugative interactions and the nature of hydrogen bonding. nih.gov
This analysis provides a quantitative measure of the donor-acceptor interactions within the molecule and between the molecule and its environment. For instance, it can quantify the interaction energy associated with the donation of electron density from a lone pair of the amine nitrogen to an antibonding orbital of the perfluoropropyl group or the pyridine ring.
The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, defines chemical bonding and molecular structure based on the topology of the electron density. wikipedia.orguni-rostock.de By analyzing the critical points in the electron density, AIM can identify bond paths and characterize the nature of atomic interactions, whether they are shared (covalent) or closed-shell (ionic, van der Waals) interactions. amercrystalassn.orgresearchgate.netwiley-vch.de
Vibrational Frequency Analysis and Spectral Simulations
Vibrational frequency analysis is a standard computational method used to predict the infrared (IR) and Raman spectra of a molecule. This analysis identifies the fundamental vibrational modes of the molecule, which correspond to specific stretching, bending, and torsional motions of the atoms.
For a molecule like this compound, theoretical vibrational frequencies would be calculated, and the results would be used to simulate the IR and Raman spectra. Each calculated frequency would be assigned to a specific type of molecular vibration, such as C-F stretching, C=N stretching of the pyridine ring, or N-H bending of the amine group. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and confirming the molecular structure.
Table 1: Representative Vibrational Modes and Typical Frequency Ranges for Related Aminopyridine Structures
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| N-H Stretching (Amine) | 3300 - 3500 |
| C-H Stretching (Aromatic) | 3000 - 3100 |
| C=C and C=N Stretching (Pyridine Ring) | 1400 - 1650 |
| C-N Stretching (Amine) | 1250 - 1350 |
| C-F Stretching (Perfluoropropyl Group) | 1100 - 1300 |
| Ring Bending/Deformation | 600 - 1000 |
Note: This table is illustrative and based on general values for related compounds. Specific frequencies for this compound would require dedicated computational studies.
Conformational Analysis and Stability Studies
Conformational analysis is performed to identify the most stable three-dimensional arrangements (conformers) of a molecule. For this compound, this would involve studying the rotation around the C-C bond connecting the perfluoropropyl group to the pyridine ring.
By calculating the potential energy surface as a function of the dihedral angle of this bond, researchers can identify the lowest energy (most stable) and higher energy conformers. These stability studies are crucial for understanding the molecule's shape and how it might interact with other molecules, such as biological receptors. The relative energies of different conformers can be used to determine their population distribution at a given temperature.
Electrostatic Potential Mapping and Charge Distribution
Electrostatic potential (ESP) mapping is a computational technique used to visualize the charge distribution of a molecule. It creates a 3D map that shows regions of positive and negative electrostatic potential on the molecule's electron density surface.
For this compound, an ESP map would be expected to show:
Negative potential (red/yellow regions): Concentrated around the highly electronegative fluorine atoms of the perfluoropropyl group and the nitrogen atom of the pyridine ring. These regions are susceptible to electrophilic attack.
Positive potential (blue regions): Located around the hydrogen atoms of the amine group, indicating these are the most likely sites for nucleophilic attack.
Advanced Applications in Chemical Science
Agrochemical Sciences
The incorporation of fluorinated moieties, particularly on a pyridine (B92270) scaffold, is a well-established strategy in the design of modern agrochemicals. These groups can enhance the efficacy, metabolic stability, and target-binding affinity of active ingredients.
Precursors for Herbicides, Fungicides, and Insecticides
2-(Perfluoropropyl)pyridin-4-amine serves as a key intermediate in the synthesis of a new generation of pesticides. The pyridine ring is a core structure in numerous commercial agrochemicals, and the introduction of a perfluoropropyl group can lead to novel compounds with improved properties.
Herbicides: The structural motif of a substituted pyridine is central to several classes of herbicides. For instance, pyridine carboxylic acids are known for their herbicidal activity. While specific commercial herbicides derived directly from this compound are not widely documented, the synthesis of related structures, such as 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid, highlights the utility of the aminopyridine core in creating complex herbicides for controlling weeds in crops like cereals. The development of trifluoromethyl-substituted pyridine herbicides like flazasulfuron (B46402) further underscores the industry's interest in such fluorinated compounds.
Fungicides: Pyrimidin-4-amines, which can be synthesized from aminopyridine precursors, are recognized for their potent fungicidal properties and unique modes of action, reducing the risk of cross-resistance with other fungicide classes. Research has led to the discovery of highly active fungicides by modifying these structures. For example, the optimization of a pyrimidin-4-amine derivative led to a novel fungicide, HNPC-A9229, which demonstrates superior activity against various plant pathogens compared to commercial standards. This indicates a clear pathway where this compound could be used to generate novel fungicidal agents.
Insecticides: Pyridine-based compounds are crucial in the development of insecticides. Flonicamid, a commercialized insecticide, features a 4-trifluoromethyl-substituted pyridine moiety. The development of pyridine derivatives as insecticides is an active area of research, with studies exploring various substituted thienylpyridines and related heterocyclic compounds for their activity against pests like Aphis gossypi. The this compound structure provides a platform for creating new insecticidal molecules, following the established success of analogous fluorinated pyridines.
Role in Plant Growth Regulator Development
The same structural features that make this compound attractive for pesticide development also give it potential in the creation of plant growth regulators (PGRs). The pyridine nucleus is present in natural and synthetic compounds that influence plant development. By modifying the this compound core, chemists can systematically explore new derivatives for PGR activity, aiming to control various aspects of plant growth, from germination to fruiting. While specific research focusing on this compound as a PGR is not extensively published, its potential is inferred from broader studies on pyridine derivatives in agriculture.
Materials Science and Engineering
The high fluorine content and reactive amine functionality of this compound make it a compelling candidate for use in advanced materials. Fluorinated polymers and materials often exhibit desirable properties such as thermal stability, chemical resistance, and low surface energy.
Building Blocks for Fluorinated Polymers and Network Materials
This compound can serve as a monomer or a precursor to monomers for synthesizing high-performance fluorinated polymers. The primary amine group allows for participation in polymerization reactions, such as polycondensation or addition reactions, to form polyamides, polyimides, or other polymer classes. The incorporation of the perfluoropropyl-substituted pyridine unit into a polymer backbone is expected to impart:
Chemical Inertness: The fluorine sheath protects the polymer chain from chemical attack.
Low Surface Energy: Resulting in materials with hydrophobic and oleophobic (oil-repellent) properties.
Modified Optical and Dielectric Properties: The presence of fluorine can lower the refractive index and dielectric constant of the material.
These properties are highly sought after for applications in specialty coatings, membranes, and advanced composites.
Applications in Organic Electronic Devices and Functional Materials
The electronic nature of the fluorinated pyridine ring makes this compound an interesting component for functional organic materials. The electron-withdrawing perfluoropropyl group can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of materials incorporating this unit. This modulation is critical in the design of materials for:
Organic Light-Emitting Diodes (OLEDs): As a component in host materials, charge-transport materials, or emissive layers to tune charge injection/transport properties and enhance device efficiency and stability.
Organic Field-Effect Transistors (OFETs): To create n-type or ambipolar semiconductor materials, as the fluorination can promote electron transport.
Sensors: The pyridine nitrogen can act as a binding site, and changes in the electronic properties upon analyte binding could be used for chemical sensing applications.
Catalysis
The structure of this compound suggests potential applications in the field of catalysis, both as a ligand for metal-based catalysts and as an organocatalyst itself. The pyridine nitrogen and the exocyclic amine group can act as bidentate or monodentate ligands, coordinating to transition metals. The strong electron-withdrawing effect of the perfluoropropyl group would significantly modulate the electronic properties of the metal center, potentially leading to novel reactivity or enhanced catalytic activity.
In organocatalysis, the basicity of the pyridine nitrogen and the nucleophilicity of the amine group can be harnessed for various transformations. While specific studies detailing the use of this compound as a catalyst are limited, the broader class of aminopyridines is known to be effective in promoting a range of organic reactions.
Data on Related Agrochemical Compounds
To illustrate the effectiveness of related pyridine-based fungicides, the following table presents data on the fungicidal activity of HNPC-A9229, a compound derived from the pyrimidin-4-amine class.
| Compound Name | Target Pathogen | EC₅₀ (mg/L) |
| HNPC-A9229 | Puccinia sorghi | 0.16 |
| HNPC-A9229 | Erysiphe graminis | 1.14 |
Table 1: Fungicidal activity of a pyrimidin-4-amine based fungicide, demonstrating the potential of this class of compounds. Data sourced from.
No Direct Research Found for this compound in Advanced Catalytic Applications
Despite a comprehensive search of scientific literature and chemical databases, no specific research findings or data could be located for the chemical compound this compound in the context of advanced applications in chemical science, specifically concerning its use in ligand design for asymmetric catalysis or as a basic catalyst in organic transformations.
Extensive queries for the compound and its potential catalytic activities did not yield any published studies detailing its synthesis for these purposes, its performance in catalytic reactions, or any associated research data. The requested sections on its role in "Ligand Design for Asymmetric Catalysis" and as a "Basic Catalyst in Organic Transformations" could not be populated with scientifically verified information as per the specified outline.
While the broader class of fluorinated pyridines and other pyridine derivatives have been investigated for their utility in catalysis, there is no available information to suggest that this compound has been a subject of such research. The influence of perfluoroalkyl groups on the electronic properties and basicity of the pyridine ring is a subject of general interest in medicinal and materials chemistry. However, this has not translated into specific, published applications for this particular compound in the advanced catalytic contexts requested.
Therefore, the generation of a detailed, informative, and scientifically accurate article strictly adhering to the provided outline for this compound is not possible at this time due to the absence of relevant research data.
Research on Derivatives and Analogues of 2 Perfluoropropyl Pyridin 4 Amine
Structural Modifications of the Perfluoropropyl Chain (e.g., Perfluoroethyl)
One of the key areas of research has been the modification of the perfluoropropyl chain. Shortening the chain to a perfluoroethyl group, for instance, can significantly impact the lipophilicity and electronic properties of the molecule. While specific research on 2-(perfluoroethyl)pyridin-4-amine (B2551357) is not extensively documented in the provided results, the principles of such modifications are well-established in fluoro-organic chemistry. The shorter perfluoroalkyl chain would likely result in a compound with slightly different physical and chemical properties, which could be advantageous in specific biological or material science contexts.
Substitution Variations on the Pyridine (B92270) Ring (e.g., trifluoromethyl, difluoromethyl)
The introduction of different substituents onto the pyridine ring of aminopyridines has been a fruitful area of investigation. For example, the synthesis of 4-amino-2-(trifluoromethyl)pyridine (B138153) provides a close analogue to the perfluoropropyl derivative. sigmaaldrich.combldpharm.com This compound, with its trifluoromethyl group at the 2-position, is a valuable building block in the synthesis of more complex molecules. nih.gov Research has shown that trifluoromethyl-substituted pyridines are key structural motifs in various active agrochemical and pharmaceutical ingredients. nih.govresearchoutreach.org
Similarly, the difluoromethyl analogue, 2-(difluoromethyl)pyridin-4-amine, has also been synthesized and characterized. uni.lu The presence of the difluoromethyl group, as opposed to a trifluoromethyl or perfluoropropyl group, alters the electronic and steric properties of the molecule, which can influence its biological activity and reactivity.
Further variations include the introduction of other fluorine-containing substituents. For instance, 4-amino-2-(pentafluoro-sulfanyl)pyridine has been synthesized, demonstrating the diverse range of fluorinated groups that can be incorporated into the 4-aminopyridine (B3432731) scaffold. oakwoodchemical.com The synthesis of various fluorinated pyridines, such as 2,6-difluoropyridin-4-amine (B1312756) and 3-fluoro-4-aminopyridine, further highlights the extensive research into fluorinated aminopyridine derivatives. google.comnih.govrsc.orgbldpharm.comgoogle.comnih.gov These compounds serve as important intermediates for the development of new pharmaceuticals and other functional molecules. google.comnih.govrsc.org
Research on Other Isomeric Perfluoropropylaminopyridines
The positional arrangement of the perfluoropropyl and amino groups on the pyridine ring significantly influences the compound's properties. While the primary focus is on 2-(perfluoropropyl)pyridin-4-amine, research into other isomers, such as those with the perfluoropropyl group at the 3- or 4-position and the amino group at a different position, is crucial for a comprehensive understanding of this class of compounds. Although direct synthesis of other isomeric perfluoropropylaminopyridines is not detailed in the provided search results, the synthesis of related structures like 3-fluoro-4-aminopyridine suggests that synthetic routes to these isomers are feasible. google.comnih.govrsc.orgresearchgate.net The exploration of different isomers is a standard strategy in drug discovery and materials science to identify the optimal substitution pattern for a desired activity or property.
Heterocyclic Ring Modifications and Fused Systems
A significant area of research has been the use of fluorinated aminopyridines as building blocks for the synthesis of fused heterocyclic systems. Imidazopyridines, for example, are a class of fused heterocycles with a wide range of biological activities. nih.govnih.govresearchgate.nete3s-conferences.org The synthesis of imidazopyridine derivatives often starts from 2-aminopyridines. nih.govnih.gov These reactions can lead to the formation of various fused systems, such as imidazo[1,2-a]pyridines, which have shown potential as anticancer agents. nih.gov
The reaction of perfluorinated pyridine derivatives with other reagents can lead to the formation of complex heterocyclic structures. researchgate.net For instance, the synthesis of substituted imidazopyridines from perfluorinated pyridine derivatives has been reported. researchgate.net These fused systems are of great interest in medicinal chemistry due to their structural similarity to naturally occurring purines and their ability to interact with various biological targets. researchgate.netgoogle.com
Table of Research on Derivatives and Analogues
| Modification Type | Example Derivative/Analogue | Key Research Findings | Potential Applications |
|---|---|---|---|
| Perfluoroalkyl Chain Modification | 2-(Perfluoroethyl)pyridin-4-amine | Altered lipophilicity and electronic properties compared to the perfluoropropyl analogue. | Fine-tuning of physical and biological properties. |
| Pyridine Ring Substitution | 4-Amino-2-(trifluoromethyl)pyridine | A key intermediate in the synthesis of agrochemicals and pharmaceuticals. nih.govresearchoutreach.org | Agrochemicals, Pharmaceuticals |
| Pyridine Ring Substitution | 2-(Difluoromethyl)pyridin-4-amine | Modifies electronic and steric properties. uni.lu | Chemical Synthesis, Medicinal Chemistry |
| Isomeric Variation | 3-(Perfluoropropyl)pyridin-4-amine | Different spatial arrangement of functional groups leading to varied properties. | Drug Discovery, Materials Science |
| Hydrogenation | 2-(Perfluoropropyl)piperidin-4-amine | Saturated, non-planar structure with increased conformational flexibility. | Medicinal Chemistry |
| Fused Heterocyclic Systems | Imidazo[1,2-a]pyridines | Synthesized from 2-aminopyridines; some derivatives show anticancer activity. nih.govnih.gov | Anticancer Agents, Medicinal Chemistry |
Future Research Directions and Emerging Opportunities
Development of More Sustainable Synthetic Pathways
The future viability of 2-(Perfluoropropyl)pyridin-4-amine in various applications is intrinsically linked to the development of efficient, cost-effective, and environmentally benign synthetic methods. Current synthetic strategies for fluorinated pyridines often rely on harsh conditions or multi-step processes with significant waste generation. Future research should prioritize green chemistry principles.
One promising avenue is the development of one-pot, multi-component reactions (MCRs) . Such strategies have been successfully employed for other fluorinated 2-aminopyridines, demonstrating high atom economy and reduced waste by combining several reaction steps into a single operation. rsc.orgrsc.org Adapting MCRs for the synthesis of this compound could involve the reaction of a perfluoropropyl-containing precursor with suitable nitrogen sources and cyclization agents.
Another key area is the exploration of catalytic C-H functionalization . Modern catalytic systems, such as those based on rhodium(III), have shown efficacy in the synthesis of other fluorinated pyridines. nih.gov A direct, regioselective C-H perfluoropropylation of 4-aminopyridine (B3432731), or a C-H amination of a pre-functionalized 2-(perfluoropropyl)pyridine, could represent a more elegant and sustainable route, minimizing the need for pre-activated substrates.
| Proposed Sustainable Method | Key Advantages | Relevant Precedent |
| Multi-Component Reactions (MCRs) | High atom economy, reduced workup steps, operational simplicity. rsc.org | Synthesis of various fluorinated 2-aminopyridine (B139424) libraries. rsc.org |
| Catalytic C-H Functionalization | Direct functionalization of simple precursors, high regioselectivity. | Rh(III)-catalyzed synthesis of 3-fluoropyridines. nih.gov |
| Flow Chemistry | Improved safety, scalability, and precise control over reaction parameters. | Synthesis of fluorinated amino acids and hydantoins. fu-berlin.de |
Exploration of Novel Reactivity and Transformation Pathways
The electronic dichotomy of this compound suggests a versatile reactivity profile that warrants thorough investigation. The potent electron-withdrawing nature of the perfluoropropyl group is expected to significantly lower the electron density of the pyridine (B92270) ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr) . nih.govresearchgate.net This reactivity is well-documented for perfluoropyridine and could be exploited to introduce a wide range of nucleophiles at positions C-3, C-5, and C-6, creating a library of novel derivatives. The reactivity of fluoropyridines in SNAr reactions is often significantly higher than their chloro- or bromo-analogues, allowing for milder reaction conditions. acs.org
Conversely, the 4-amino group is a site for electrophilic attack and can be readily modified. Furthermore, its electron-donating character can influence the regioselectivity of reactions on the pyridine ring. The compound could also serve as a precursor for novel perfluoroalkylation reagents . The development of practical nucleophilic perfluoroalkylation reagents based on pyridine structures is an active area of research, and this compound could be a valuable building block in this context. chemrxiv.orgchemrxiv.org
Future studies should systematically map its reactivity with various electrophiles and nucleophiles and explore its potential in metal-catalyzed cross-coupling reactions to forge new carbon-carbon and carbon-heteroatom bonds.
Advanced Characterization Techniques for Complex Systems
As this compound is incorporated into more complex systems, such as polymers, self-assembled monolayers, or biological conjugates, advanced characterization techniques will be essential. Beyond standard spectroscopic methods (NMR, IR, Mass Spectrometry), a deeper understanding of its structural and electronic properties will be required.
Single-crystal X-ray diffraction will be crucial for unambiguously determining its three-dimensional structure and understanding the intermolecular interactions, such as hydrogen bonding and potential halogen bonding involving the fluorine atoms, that govern its solid-state packing. nih.gov When integrated into materials, techniques like spectroscopic ellipsometry could be employed to determine the optical properties and thickness of thin films. mdpi.com For applications in materials science, thermal analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) will be necessary to establish its stability and performance at elevated temperatures.
Computational Design and Predictive Modeling
Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of applications for this compound. Density Functional Theory (DFT) calculations can provide fundamental insights into its molecular properties before extensive experimental work is undertaken. nih.gov
These models can predict:
Electronic Structure: Mapping the molecular electrostatic potential to identify sites susceptible to nucleophilic or electrophilic attack.
Reactivity Indices: Calculating frontier molecular orbital energies (HOMO-LUMO) to predict its kinetic stability and reactivity in cycloaddition or substitution reactions. mdpi.com
Conformational Analysis: Determining the preferred three-dimensional structure and rotational energy barriers. nih.gov
Binding Affinities: Using molecular docking simulations to predict how the molecule might interact with biological targets or metal catalysts, guiding its development in pharmaceuticals or catalysis. jchemlett.com
By building accurate computational models, researchers can screen virtual libraries of derivatives, prioritize synthetic targets, and gain a mechanistic understanding of observed reactivity, thus streamlining the research and development process.
| Computational Method | Predicted Property / Application | Significance |
| Density Functional Theory (DFT) | Electronic structure, reactivity, bond energies. | Guides synthetic strategy and predicts reaction outcomes. mdpi.com |
| Molecular Docking | Binding modes and affinity to target proteins. | Prioritizes candidates for pharmaceutical or agrochemical development. |
| Molecular Dynamics (MD) | Conformational stability and dynamics in solution. | Understands behavior in complex environments and interaction with solvents. jchemlett.com |
Expansion of Non-Prohibited Applications in Emerging Technologies
The unique combination of a perfluoroalkyl group and an amino-pyridine moiety suggests that this compound could be a valuable component in several advanced technological areas.
High-Performance Polymers and Materials: Perfluorinated compounds are known for their exceptional thermal stability and chemical resistance. mdpi.com Incorporating this molecule as a monomer or additive could lead to the development of novel fluoropolymers with tailored properties, such as low surface energy, hydrophobicity, and enhanced durability, for use in advanced coatings, membranes, or electronic materials. nih.gov
Pharmaceutical and Agrochemical Scaffolds: Fluorine-containing heterocycles are privileged structures in medicinal and agricultural chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity. nih.govnih.govchinesechemsoc.org The this compound scaffold could serve as a key building block for new therapeutic agents or pesticides.
Catalysis: Pyridine derivatives are widely used as ligands in transition-metal catalysis. The electronic properties of the perfluoropropyl group could be used to fine-tune the activity and selectivity of metal complexes for a variety of organic transformations.
Advanced Additives: Per- and polyfluoroalkyl substances (PFAS) have been used in specialized industrial applications, such as additives in cement or for wire insulation, due to their unique surfactant and stability properties. rsc.orgnih.gov Exploring the potential of this compound in these niche, non-prohibited applications could yield materials with superior performance characteristics.
The exploration of these future research directions will be critical in unlocking the full scientific and technological potential of this compound.
Q & A
Q. What are the common synthetic routes for 2-(Perfluoropropyl)pyridin-4-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For fluorinated pyridines, a starting material like pentafluoropyridine can undergo selective substitution with ammonia or amines under controlled conditions (e.g., temperature, solvent polarity). For example, sodium azide reactions followed by fluoropropyl group introduction via alkylation or cross-coupling (e.g., Suzuki-Miyaura) may be employed . Optimization includes using catalysts (e.g., Pd for coupling), inert atmospheres, and monitoring reaction progress via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Identifies proton environments (e.g., pyridine ring protons at δ 7–9 ppm) and confirms fluoropropyl integration via coupling patterns. Fluorine atoms induce distinct splitting in adjacent protons .
- HRMS : Validates molecular weight (e.g., [M+H]+ peaks) and isotopic patterns consistent with fluorine abundance .
- FT-IR : Confirms amine (-NH2) stretches (~3300–3500 cm⁻¹) and C-F vibrations (1000–1300 cm⁻¹) .
Advanced Research Questions
Q. How can molecular simulations and crystallography resolve the 3D arrangement of this compound in complex systems?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict intercalation behavior in layered materials (e.g., zirconium phosphonates) by modeling fluoropropyl-packing interactions and steric effects .
- X-ray Crystallography : Single-crystal analysis determines bond angles, torsion angles (e.g., fluoropropyl chain conformation), and non-covalent interactions (e.g., H-bonding with amine groups) . For air-sensitive crystals, data collection at low temperatures (e.g., 173 K) minimizes degradation .
Q. How can researchers address contradictions in spectroscopic or bioactivity data during structural elucidation?
- Methodological Answer :
- Data Cross-Validation : Combine NMR, HRMS, and elemental analysis to resolve ambiguities (e.g., distinguishing regioisomers). For bioactivity discrepancies, validate purity (>95% via HPLC) and confirm solubility profiles .
- Isotopic Labeling : Use 19F NMR or deuterated solvents to track fluoropropyl group stability under biological conditions .
- Dose-Response Repetition : Replicate enzyme inhibition assays (e.g., kinase assays) under standardized buffer conditions to rule out batch-to-batch variability .
Q. What strategies are employed to study the biological activity of this compound, considering its fluorinated substituents?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify the fluoropropyl chain length or amine position to assess impacts on target binding (e.g., kinase inhibition). Compare IC50 values across analogs .
- Fluorine-Specific Probes : Use 18F-labeled derivatives for PET imaging to track in vivo distribution and metabolism .
- Lipophilicity Optimization : Measure logP values to balance membrane permeability (enhanced by fluorination) and aqueous solubility (supported by amine groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
